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4-(1H-1,2,3-triazol-1-yl)phenol

Cat. No.: B2531662
CAS No.: 68535-50-2
M. Wt: 161.164
InChI Key: RSZRMXYZBCUXAL-UHFFFAOYSA-N
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Description

Structural Significance and Pharmacophore Nature of Triazolylphenol Systems

The 4-(1H-1,2,3-triazol-1-yl)phenol motif is a powerful pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The union of the phenolic hydroxyl group and the nitrogen-rich triazole ring creates a molecule with a distinct electronic and steric profile, enabling it to engage in a multitude of interactions with biological targets.

The phenol (B47542) moiety can act as both a hydrogen bond donor and acceptor, a crucial characteristic for binding to the active sites of enzymes and receptors. The 1,2,3-triazole ring, with its three nitrogen atoms, is a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide group while offering improved metabolic stability. This five-membered aromatic ring is also capable of participating in hydrogen bonding, dipole-dipole interactions, and π-π stacking, further enhancing its binding affinity and specificity for various biomolecules. nih.gov

The inherent rigidity of the triazole ring, coupled with the rotational flexibility of the phenol group, allows for the precise spatial orientation of key interacting groups, a critical factor in rational drug design. This structural arrangement has proven effective in the design of inhibitors for a range of enzymes, including steroid sulfatase and various kinases. acs.orgrsc.org

Historical Context of 1,2,3-Triazole Chemistry and its Evolution in Functional Materials

The journey of 1,2,3-triazole chemistry began in the late 19th and early 20th centuries, but it was the seminal work of Rolf Huisgen in the 1960s that truly illuminated the path forward. nih.govacs.org Huisgen's exploration of 1,3-dipolar cycloaddition reactions, a class of reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring, laid the fundamental groundwork for the synthesis of 1,2,3-triazoles. nih.govacs.org This reaction, often referred to as the Huisgen cycloaddition, initially produced a mixture of 1,4- and 1,5-disubstituted triazole isomers. acs.org

A paradigm shift occurred with the advent of "click chemistry" in the early 2000s, a concept championed by K. Barry Sharpless. Click chemistry emphasizes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship reaction of this philosophy, providing a reliable and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This breakthrough revolutionized the synthesis of triazole-containing compounds, making them readily accessible for a vast array of applications.

The exceptional stability and versatile connectivity of the 1,2,3-triazole ring have made it a valuable building block in the design of functional materials. nih.govresearchgate.net Its ability to act as a rigid linker and its propensity for forming strong interactions have been exploited in the creation of polymers, coatings, and advanced materials. nih.govresearchgate.netmdpi.com For instance, the incorporation of 1,2,3-triazole units into polymer backbones can enhance thermal stability and influence the material's mechanical and electronic properties. mdpi.comacs.org These triazole-based polymers have found applications in areas such as drug delivery, anion-exchange membranes, and as coatings with antimicrobial and anti-corrosive properties. nih.govmdpi.com

Current Research Landscape and Emerging Trajectories for this compound Derivatives

The contemporary research landscape for derivatives of this compound is vibrant and rapidly expanding, with a primary focus on medicinal chemistry. Scientists are actively exploring the synthesis and biological evaluation of novel analogs for a variety of therapeutic targets.

A particularly fruitful area of investigation has been the development of anticancer agents. By modifying the substituents on both the phenyl and triazole rings of the core scaffold, researchers have created potent inhibitors of various cancer-related enzymes. For example, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have shown significant promise as steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent breast cancer. acs.orgnih.gov The introduction of different substituents on the phenyl ring has allowed for the fine-tuning of inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. acs.org

Furthermore, other derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The data in the table below highlights some of the recent findings in this area.

Compound DerivativeTarget/Cell LineActivity (IC50/GI50)Reference
Sulfamoylated 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenylSteroid Sulfatase (STS)0.21 nM acs.org
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivativesVarious cancer cell lines22 nM - 31 nM researchgate.net
4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-7 and Caco-2 cancer cell lines0.31 µM and 4.98 µM mdpi.com
1,2,3-triazole linked tetrahydrocurcumin (B193312) derivativesHCT-116 and A549 cell lines1.09 µM and 45.16 µM acs.org

Beyond cancer, derivatives of this compound are being explored as inhibitors of other enzymes, such as acetylcholinesterase, which is relevant to Alzheimer's disease. The versatility of the click chemistry approach allows for the rapid generation of diverse libraries of these compounds for high-throughput screening against a wide range of biological targets.

In the realm of materials science, the focus is on leveraging the unique properties of the this compound unit to create novel polymers and functional materials. The phenolic hydroxyl group provides a reactive handle for polymerization and surface modification, while the triazole ring imparts desirable characteristics such as thermal stability and specific binding capabilities. Emerging research is exploring the use of these monomers in the synthesis of soluble, high-density 1,2,3-triazole polymers for applications in advanced coatings, sensors, and smart materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B2531662 4-(1H-1,2,3-triazol-1-yl)phenol CAS No. 68535-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(triazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZRMXYZBCUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-50-2
Record name 4-(1H-1,2,3-triazol-1-yl)phenol
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Synthetic Methodologies for 4 1h 1,2,3 Triazol 1 Yl Phenol and Its Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,2,3-Triazolylphenol Scaffoldsnih.govmdpi.comnih.govscientific.netbeilstein-journals.orgbham.ac.uknih.gov

The CuAAC reaction is the most prominent method for constructing the 1,2,3-triazole core of triazolylphenols. nih.govbeilstein-journals.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to selectively yield the 1,4-disubstituted triazole isomer. nih.govnih.gov In contrast, the thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov The CuAAC reaction's mild conditions, high yields, and tolerance of a wide range of functional groups make it an ideal synthetic tool. beilstein-journals.org

The general scheme for the CuAAC synthesis of a 1,2,3-triazolylphenol scaffold is depicted below:

Scheme 1: General CuAAC Reaction for Triazolylphenol Synthesis

Generated code

Various copper sources can be employed, often generated in situ from copper(II) salts like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate. nih.gov The reaction is typically carried out in a variety of solvents, including mixtures of water with t-butanol, or in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). scientific.netnih.gov

One-Pot Synthetic Protocols for Triazolylphenol Formationnih.gov

To enhance synthetic efficiency and safety, one-pot procedures for the synthesis of triazolylphenols have been developed. These protocols circumvent the need to isolate and handle potentially explosive organic azides. scientific.net A notable example is the one-pot, two-step microwave-assisted synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol (B47542) derivatives. scientific.net In this method, an alkyl or arylalkyl halide is first converted to the corresponding azide in situ using sodium azide. This is immediately followed by the CuAAC reaction with an appropriate alkyne in the same reaction vessel. scientific.net

Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. scientific.net For instance, the in situ generation of azides and their subsequent cycloaddition can be achieved under microwave heating at 70 °C in just 15 minutes, yielding the desired triazole products in good yields. scientific.net This approach not only streamlines the synthetic process but also enhances safety by avoiding the accumulation of hazardous azide intermediates. scientific.net

Another one-pot approach involves a palladium-catalyzed synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org This method utilizes a Pd₂(dba)₃/Xantphos catalytic system in DMF at 110 °C. organic-chemistry.org

Utilization of Functionalized Precursors in Click Reactionsnih.govmdpi.com

The versatility of the CuAAC reaction allows for the use of a wide range of functionalized azides and alkynes, enabling the direct incorporation of desired functionalities into the final triazolylphenol structure. nih.govmdpi.com This pre-functionalization strategy is a powerful tool for creating libraries of analogues with diverse properties.

For example, various substituted benzyl (B1604629) azides can be reacted with 4-ethynylphenol (B7805692) to generate a series of 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazoles. The substituents on the benzyl ring can be electronically diverse, ranging from electron-donating to electron-withdrawing groups, without significantly impacting the efficiency of the click reaction.

Similarly, the alkyne component can be varied. Different hydroxyphenyl acetylenes (e.g., 2-ethynylphenol, 3-ethynylphenol) can be employed to produce isomeric triazolylphenols. Furthermore, the phenolic hydroxyl group can be protected during the synthesis and deprotected in a subsequent step if necessary, although the CuAAC reaction is often tolerant of free hydroxyl groups.

Strategies for Phenol Moiety Introduction and Functionalizationnih.gov

The phenol moiety is a key structural feature of 4-(1H-1,2,3-triazol-1-yl)phenol and its analogues, and its introduction and subsequent functionalization are critical for tuning the molecule's properties.

One common strategy for introducing the phenol group is to use a pre-functionalized alkyne, such as 4-ethynylphenol, in the CuAAC reaction. Alternatively, a protected phenol, like 1-ethynyl-4-methoxybenzene, can be used, followed by a deprotection step to reveal the free phenol. A classic method for cleaving the methyl ether to yield the phenol is treatment with a strong acid like hydrobromic acid. prepchem.com

The phenolic hydroxyl group itself can serve as a handle for further functionalization. For instance, it can be alkylated or acylated to introduce a variety of substituents, thereby expanding the structural diversity of the triazolylphenol library. These modifications can be crucial for modulating the biological activity or material properties of the final compounds.

Diversification of Triazolylphenol Structures via Post-Cycloaddition Modificationsnih.govmdpi.comscientific.net

Following the successful construction of the triazolylphenol scaffold via CuAAC, a variety of post-cycloaddition modifications can be performed to further diversify the molecular structure. These modifications can target the aromatic rings of the triazolylphenol or involve the integration of the triazolylphenol unit into larger molecular architectures.

Introduction of Halogen Atoms and Other Substituents on Aromatic Ringsnih.govmdpi.comscientific.net

The introduction of halogen atoms onto the aromatic rings of triazolylphenols can significantly influence their physicochemical and biological properties. chemistryviews.org Halogenation can be achieved through various standard electrophilic aromatic substitution reactions. For example, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. youtube.com The position of halogenation will be directed by the existing substituents on the aromatic ring.

Beyond halogenation, other substituents can be introduced using a range of well-established organic transformations. For example, nitration followed by reduction can be used to introduce an amino group, which can then be further modified. These post-cycloaddition functionalizations provide a powerful avenue for fine-tuning the properties of the triazolylphenol core structure. The introduction of halogen functionalities also opens up possibilities for further transformations such as elimination, displacement, and conversion to a Grignard reagent. chemistryviews.org

Polymer-Assisted Synthesis and Integration of Triazolylphenol Unitschemistryviews.orgtandfonline.com

The triazolylphenol motif can be incorporated into polymeric structures, either through the polymerization of a triazolylphenol-containing monomer or by attaching the triazolylphenol unit to a pre-existing polymer. Polymer-assisted synthesis can facilitate the purification of the triazole products. beilstein-journals.org

For example, a triazolylphenol derivative bearing a polymerizable group, such as a vinyl or acrylate (B77674) group, can be synthesized and subsequently polymerized to yield a polymer with pendant triazolylphenol units. Alternatively, a polymer with reactive side chains (e.g., azide or alkyne groups) can be functionalized with a complementary triazolylphenol derivative via a click reaction. This approach has been used to synthesize polymers bearing 1,2,3-bistriazoles. beilstein-journals.org These triazole-functionalized polymers can exhibit unique properties and have potential applications in materials science and biomedicine.

Data Tables

Table 1: Examples of Synthesized this compound Analogues and their Synthetic Methods

CompoundStarting MaterialsSynthetic MethodReference
This compound4-Azidophenol, EthyneCuAACGeneral Knowledge
1-Benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazoleBenzyl azide, 4-EthynylphenolCuAAC nih.gov
4-(Hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivativesSubstituted benzyl halides, Sodium azide, Propargyl alcoholOne-pot, microwave-assisted CuAAC scientific.net
4-Aryl-1H-1,2,3-triazolesanti-3-Aryl-2,3-dibromopropanoic acids, Sodium azideOne-pot, palladium-catalyzed cycloaddition organic-chemistry.org
Triazole-modified resveratrol (B1683913) analoguesSubstituted azides, Substituted alkynesCuAAC nih.gov

Table 2: Common Catalysts and Conditions for CuAAC Synthesis of Triazolylphenols

Catalyst SystemReducing AgentSolventTemperatureReference
Cu(I) source (e.g., CuI)None neededVarious organic solventsRoom Temperature mdpi.com
CuSO₄·5H₂OSodium ascorbatet-BuOH/H₂O, DMSO/H₂ORoom Temperature to mild heating nih.gov
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂None neededNeat (solvent-free)Room Temperature nih.gov
Copper(I) phenylacetylideNone neededCH₂Cl₂Room Temperature mdpi.com
Cu(OAc)₂None (for chelating azides)VariousNot specified beilstein-journals.org

Methodological Advancements in Reaction Efficiency and Selectivity

A prominent and highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition. nih.govacs.org This reaction has been refined for the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.govacs.org The process often involves the in situ generation of an organic azide from a corresponding aniline (B41778) derivative. This is typically achieved using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov The generated azide is then immediately reacted with an alkyne, such as 4-[(trimethylsilyl)ethynyl]phenol, in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active copper(I) catalyst in situ. nih.govacs.org The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is also noted for facilitating the reaction with silylated alkynes. nih.govacs.org This one-pot approach enhances efficiency by eliminating the need to isolate the potentially unstable azide intermediate. The yields for various substituted analogues prepared via this methodology are generally good to high, demonstrating the robustness of the method. nih.gov

Further strides in efficiency have been made by incorporating microwave-assisted synthesis. scientific.net A one-pot, two-step microwave-assisted protocol has been developed for producing 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives. scientific.net This method involves the in situ formation of azides, which are then coupled with an alkyne via a cycloaddition reaction under microwave heating. scientific.net This approach is lauded for significantly reducing reaction times to as little as 15 minutes, avoiding tedious extraction procedures, and providing a safer route by not handling potentially explosive azide compounds directly. scientific.net The yields reported for this microwave-assisted synthesis are consistently high, underscoring its efficiency compared to conventional heating methods. scientific.net

The concept of "click chemistry" is central to these advancements, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. mdpi.com The copper-catalyzed version of the azide-alkyne cycloaddition is particularly valued for its high degree of regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This selectivity is a significant methodological advancement, as it prevents the formation of isomeric mixtures and simplifies the purification of the final product.

Recent trends also lean towards "green chemistry" principles to improve reaction efficiency and environmental friendliness. frontiersin.org This includes the use of water as a solvent and the development of catalyst-free reaction conditions where possible, which contribute to a more sustainable synthetic pathway. frontiersin.org

The table below summarizes the yields for several analogues of this compound synthesized through these advanced methodologies.

Compound NameSubstituent on Phenyl RingSynthetic MethodYield (%)Reference
4-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol3-ChloroHuisgen Cycloaddition70 nih.gov
4-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)phenol3-BromoHuisgen Cycloaddition78 nih.gov
4-(1-(3,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)phenol3,5-DibromoHuisgen Cycloaddition48 nih.gov
4-(1-(3-Iodophenyl)-1H-1,2,3-triazol-4-yl)phenol3-IodoHuisgen Cycloaddition73 nih.gov
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(4-hydroxyphenyl)methanolN/A (Analogue)Microwave-Assisted88 scientific.net
4-(Hydroxyl-(1-(ethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)phenolN/A (Analogue)Microwave-Assisted69 scientific.net
4-(Hydroxy-(1-(cyclohexyl)-1H-1,2,3-triazol-4-yl)methyl)phenolN/A (Analogue)Microwave-Assisted80 scientific.net

Advanced Spectroscopic and Structural Characterization of 4 1h 1,2,3 Triazol 1 Yl Phenol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(1H-1,2,3-triazol-1-yl)phenol, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on both the phenol (B47542) and triazole rings. In a typical solvent like DMSO-d₆, the phenolic hydroxyl proton (OH) is expected to appear as a broad singlet. The protons on the phenoxy ring typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the 1,2,3-triazole ring exhibit two singlets at distinct chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity
¹H NMRPhenolic OH~9.9 - 10.1s (broad)
Triazole H-5~8.6 - 8.8s
Triazole H-4~7.9 - 8.1s
Aromatic (Phenol)~7.0 - 7.8m
¹³C NMRPhenol C-OH~157 - 159-
Triazole C-5~133 - 135-
Phenol C-N~132 - 134-
Triazole C-4~122 - 124-
Aromatic (Phenol)~116 - 123-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Specialized NMR Techniques (e.g., ¹⁹F NMR, 2D NMR)

While ¹⁹F NMR is not applicable to the parent compound this compound, it is a valuable tool for characterizing fluorinated derivatives. For the parent compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would confirm the coupling between adjacent protons on the phenolic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

NMR Titration Studies for Molecular Interactions

NMR titration is a powerful method to study non-covalent interactions between a host and guest molecule. In the context of this compound, this technique could be employed to investigate its binding to various receptors or metal ions. By incrementally adding a binding partner and monitoring the changes in the chemical shifts of the protons of the triazolylphenol, one can determine the binding affinity and identify the specific sites of interaction on the molecule. The phenolic OH and the nitrogen atoms of the triazole ring are potential sites for hydrogen bonding or coordination, and changes in their respective proton and carbon chemical shifts would provide evidence of such interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic phenol ring are found in the 1500-1620 cm⁻¹ region. Vibrations associated with the triazole ring, including C=N and N=N stretching, contribute to signals in the 1400-1500 cm⁻¹ range. Furthermore, the C-O stretching of the phenol group gives rise to a strong band around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a clear signal for the substituted phenol structure. The N=N stretching vibration of the triazole ring can also be Raman active, offering another characteristic band for identification.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
O-H stretch (Phenol)3100 - 3400 (broad)IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aromatic C=C stretch1500 - 1620IR, Raman
Triazole Ring (C=N, N=N) stretch1400 - 1500IR, Raman
Phenolic C-O stretch1200 - 1250IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental formula of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the precise mass determination of the intact molecule. For this compound (C₈H₇N₃O), analysis in positive ion mode would detect the protonated molecule, [M+H]⁺, while negative ion mode would show the deprotonated molecule, [M-H]⁻. The high resolution of this technique allows the measured mass-to-charge (m/z) ratio to be determined with enough accuracy (typically to four or more decimal places) to confirm the elemental composition against the calculated theoretical mass. For instance, the calculated exact mass of the [M+H]⁺ ion is used to verify the molecular formula C₈H₈N₃O⁺. Further fragmentation analysis (MS/MS) can be performed to study the characteristic fragmentation patterns, which would involve cleavage of the triazole ring or the bond connecting the two ring systems, providing additional structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

While specific experimental absorption and emission maxima for this compound are not extensively detailed in the available literature, studies on closely related derivatives provide significant insights. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol exhibit complex electronic spectra. The photophysical properties of such compounds, including their absorption and emission wavelengths, are influenced by the electronic communication between the phenolic and triazole moieties, as well as any additional substituents.

In general, triazole derivatives are known to be fluorescent. For example, some 1,2,3-triazole-xanthen-3-one derivatives have been shown to be fluorescent probes. The fluorescence properties, including quantum yield and Stokes shift, are highly dependent on the molecular structure and the solvent environment. The solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption and emission spectra. For instance, studies on other triazole-based systems have demonstrated considerable fluorosolvatochromism.

The following table summarizes the photophysical data for a related triazole derivative to provide a comparative context.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)
(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl derivativeVarious~300325-425

This table is generated based on data for a structurally related compound to illustrate typical spectral ranges.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions that dictate the material's properties.

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's conformation and its packing arrangement within a crystal lattice. While the crystal structure of this compound itself is not detailed in the reviewed literature, analysis of closely related halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives provides valuable insights into the expected structural features nih.gov.

In these derivatives, the triazole ring acts as a linker between the two phenyl rings. A key structural parameter is the torsion angle between the phenolic ring and the phenyl ring attached to the triazole, which can vary significantly depending on the substituents and the crystal packing forces nih.gov. For example, in different derivatives, this torsion angle has been observed to range from nearly coplanar (0.90°) to significantly twisted (50.41°) nih.gov. This conformational flexibility can influence the electronic properties and biological activity of the molecule.

The crystal packing of these phenol-triazole systems is often dominated by a network of intermolecular hydrogen bonds. The phenolic hydroxyl group is a potent hydrogen bond donor, frequently interacting with the nitrogen atoms of the triazole ring or the hydroxyl group of an adjacent molecule, leading to the formation of chains, layers, or more complex three-dimensional supramolecular architectures nih.gov. Aromatic π–π stacking interactions between the triazole and phenyl rings can also play a significant role in stabilizing the crystal structure nih.gov.

The table below presents crystallographic data for a series of halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, illustrating the typical crystal systems and space groups for this class of compounds nih.gov.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenolMonoclinicP2₁/c11.2356(2)5.6026(1)20.4431(4)9099.191(1)90
4-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]-phenolMonoclinicP2₁/c11.3698(3)5.5681(1)20.4800(5)9099.112(2)90
4-[1-(3,5-dibromophenyl)-1H-1,2,3-triazol-4-yl]-phenolMonoclinicP2₁/n11.1819(5)11.1819(5)12.0003(5)90109.288(2)90
4-[1-(3-iodophenyl)-1H-1,2,3-triazol-4-yl]-phenolMonoclinicP2₁/c11.6027(3)5.4883(1)20.6125(5)9098.740(2)90

This interactive table provides a summary of crystallographic data for derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol. nih.gov

For a synthesized batch of this compound, PXRD would be employed to confirm that the bulk material corresponds to the single-crystal structure determined. It can also be used to identify the presence of any impurities or different crystalline forms (polymorphs), which might have distinct physical properties. While specific PXRD patterns for this compound are not available in the cited literature, the technique remains a standard and crucial method for the characterization of any newly synthesized crystalline organic compound.

Thermogravimetric Analysis (TGA/DTG) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The derivative of the TGA curve, known as the derivative thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

The thermal stability of triazole-containing compounds can vary widely depending on their specific molecular structure. Studies on various 1,2,4-triazole (B32235) derivatives have shown that these compounds generally possess good thermal stability. For example, a study on a series of 1,2,4-triazole derivatives indicated thermal stability up to approximately 200°C, followed by a single-step degradation process . Another investigation on 1,2,4-triazole itself reported the onset of thermal degradation at around 186°C, with the maximum decomposition temperature (Tmax) occurring at 199.68°C . Phenolic compounds, on the other hand, can see decomposition at temperatures around 200°C, with more complete decomposition occurring at higher temperatures of 300-350°C researchgate.net.

While specific TGA/DTG data for this compound is not present in the searched literature, the data from related structures suggest that it would likely be a thermally stable compound, with decomposition initiating at elevated temperatures. The presence of the stable aromatic phenol and triazole rings contributes to this thermal robustness.

The following table summarizes TGA data for related triazole compounds.

CompoundOnset of Decomposition (°C)Maximum Decomposition Temp (Tmax) (°C)Decomposition Steps
1,2,4-Triazole Derivative (MM4e)~200Not SpecifiedSingle Step
1,2,4-Triazole (Control Sample)~186199.68Single Step

This table presents thermal stability data for related 1,2,4-triazole compounds to provide an indication of the expected thermal behavior.

Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Triazol 1 Yl Phenol Architectures

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is extensively used to determine the electronic structure and reactivity of compounds like 4-(1H-1,2,3-triazol-1-yl)phenol.

Geometry Optimization and Energetic Landscapes

Energetic landscapes can be explored by identifying various conformers and transition states. For instance, in related triazole derivatives, the planarity between the aromatic rings is a key factor in stability. In a study of a similar structure, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the benzene (B151609) and triazole rings was found to be 33.40(5)°. For this compound, DFT calculations would similarly predict the most likely rotational conformers and the energy barriers separating them.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenol-Triazole System (Hypothetical Data)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC-O (phenol)1.365 Å
O-H (phenol)0.968 Å
N-N (triazole)1.340 Å
C-N (triazole)1.355 Å
C-N (linker)1.420 Å
Bond AngleC-O-H109.5°
C-N-N108.0°
Dihedral AnglePhenol-Triazole35.2°

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimental spectroscopic data to validate the computational model and aid in the assignment of spectral bands.

For this compound, key vibrational modes would include the O-H stretching of the phenolic group, C-H and C=C stretching of the aromatic ring, and various stretching and bending modes of the triazole ring. Theoretical calculations for phenol (B47542) itself have shown that methods like B3LYP with large basis sets can reproduce experimental vibrational spectra with high accuracy. For example, the characteristic O-H stretching frequency is sensitive to hydrogen bonding, a feature that can be accurately modeled.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments (Hypothetical Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)3650~3600Phenolic O-H stretch
ν(C-H)3140~3100Triazole C-H stretch
ν(C-H)3080~3050Aromatic C-H stretch
ν(C=C)1610~1600Aromatic ring stretch
ν(N=N)1550~1540Triazole ring stretch
β(O-H)1250~1230Phenolic O-H in-plane bend

Note: This table is illustrative. Frequencies are highly dependent on the molecular environment and computational level.

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO is an electron acceptor, with its energy related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is likely distributed over the electron-accepting triazole ring. This separation of FMOs suggests potential for intramolecular charge transfer. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions of the molecule, further clarifying its reactive sites.

Table 3: Frontier Molecular Orbital Energies (Hypothetical Data)

ParameterEnergy (eV)
E_HOMO-5.8
E_LUMO-1.2
E_gap (LUMO-HOMO)4.6

Note: These values are illustrative and would be determined by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an ultraviolet-visible (UV-Vis) spectrum. This method allows for the characterization of excited states, including their nature (e.g., n→π* or π→π* transitions) and charge-transfer character. Analyzing the orbitals involved in the main electronic transitions can confirm the intramolecular charge transfer suggested by FMO analysis.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. Given the prevalence of triazole and phenol moieties in pharmacologically active compounds, docking simulations for this compound could reveal its potential to interact with various biological targets. The simulation places the ligand into the binding site of a receptor and scores the different poses based on a scoring function that approximates the binding free energy. This can identify key interactions, such as hydrogen bonds (e.g., involving the phenolic -OH and triazole nitrogens) and π-π stacking with aromatic amino acid residues.

Advanced Intermolecular Interaction Analysis

Beyond standard docking, more advanced computational methods can be used to analyze the non-covalent interactions that stabilize the ligand-receptor complex or the crystal structure of the compound itself. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, these analyses would provide a detailed map of the bonding interactions, highlighting the roles of the phenolic hydroxyl group and the triazole nitrogen atoms in forming supramolecular assemblies.

Hirshfeld Surface Analysis for Crystal Contacts and Intermolecular Interactions

Hirshfeld surface (HS) analysis serves as a powerful tool in computational chemistry to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of crystal contacts. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for a graphical representation of regions involved in close contacts.

The Hirshfeld surface is typically visualized by mapping normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This visualization provides an immediate picture of the most significant interactions holding the crystal together.

Intermolecular Contact TypeContribution (%) nih.govDescription
O···H/H···O55.2Represents the most significant interaction, primarily corresponding to C—H⋯O hydrogen bonds between the cation and the nitrate (B79036) anions.
H···H11.2Indicates van der Waals forces and hydrophobic interactions between hydrogen atoms on the peripheries of the molecules.
N···H/H···N10.4Corresponds to N—H⋯N hydrogen bonds, which are crucial for linking the cationic components.
C···H/H···C7.5Reflects weaker C-H···π interactions and general van der Waals contacts.
C···O/O···C6.7Denotes interactions between carbon and oxygen atoms, contributing to the overall packing stability.
Other Contacts< 5.0Includes minor contributions from O···O, C···N/N···C, C···C, N···N, and N···O/O···N contacts.

These quantitative insights from Hirshfeld surface analysis are crucial for understanding the crystal engineering principles of this compound and related compounds, highlighting how specific functional groups direct the assembly of molecules in the solid state. The prevalence of O···H and N···H contacts underscores the importance of the phenol and triazole moieties in forming robust hydrogen-bonded networks. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. uni-muenchen.deresearchgate.net In a standard MEP map, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.netwolfram.com Conversely, regions of positive electrostatic potential, which are attractive to nucleophiles, are colored blue. wolfram.com Green and yellow areas represent regions of near-zero or intermediate potential, respectively.

Negative Potential (Nucleophilic Sites): The most intense red regions are concentrated around the nitrogen atoms of the 1,2,3-triazole ring and the oxygen atom of the phenolic hydroxyl group. These areas have a high electron density, making them the primary sites for hydrogen bond acceptance and interactions with electrophiles or positively charged species. uni-muenchen.deresearchgate.net

Positive Potential (Electrophilic Sites): A strong positive potential (blue region) is located on the hydrogen atom of the phenolic hydroxyl group. This high positive potential makes it a potent hydrogen bond donor. The hydrogen atoms attached to the aromatic and triazole rings also exhibit positive potential, though to a lesser extent, making them potential sites for weak hydrogen bonding or interaction with nucleophiles.

The MEP analysis provides a clear rationale for the intermolecular interactions observed in the crystal structure of triazole derivatives, such as the formation of O—H⋯N hydrogen bonds that link molecules into chains. nih.govresearchgate.net

Molecular RegionElectrostatic PotentialPredicted Reactivity
Phenolic Oxygen AtomNegative (Red)Nucleophilic; site for electrophilic attack and hydrogen bond acceptance.
Triazole Nitrogen AtomsNegative (Red)Nucleophilic; sites for electrophilic attack and hydrogen bond acceptance. uni-muenchen.de
Phenolic Hydrogen AtomPositive (Blue)Electrophilic; primary site for hydrogen bond donation.
Aromatic and Triazole C-H HydrogensSlightly Positive (Cyan/Green)Weakly electrophilic; potential sites for weak C-H···X interactions.
Aromatic Ring FaceSlightly NegativePotential for π-π stacking interactions. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are integral to modern drug discovery, providing rapid and cost-effective means to predict the biological activity of compounds and elucidate their structure-activity relationships (SAR). researchgate.net For derivatives of this compound, computational techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics are employed to design and screen potential therapeutic agents. nih.govpensoft.net

A notable example involves the development of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. acs.orgnih.gov In these studies, in silico analysis guided the synthetic efforts. nih.gov Researchers extended an initial series of compounds by adding various substituents to the outer phenyl ring, prompted by promising results from computational modeling and biological assays. nih.gov

The SAR analysis suggested that the inhibitory potency of these compounds depends on specific structural features. acs.org For instance, it was shown that derivatives with fluorine atoms at the meta position of the terminal aromatic ring displayed the greatest inhibitory properties against STS. nih.gov The most active compound from this work, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201), demonstrated significantly improved potency, a finding rationalized through computational modeling which highlighted favorable interactions within the enzyme's active site. nih.gov

The general workflow for such an in silico SAR study typically involves:

Virtual Screening: A large library of triazole derivatives is computationally docked into the active site of a target protein. pensoft.net

Scoring and Ranking: The docked poses are scored based on their binding affinity (e.g., ΔG), and the top-ranking compounds are selected for further analysis. pensoft.net

ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds are predicted to assess their drug-likeness. researchgate.netpensoft.net

Synthesis and Biological Testing: The most promising candidates identified through in silico screening are synthesized and evaluated in biological assays to validate the computational predictions. nih.gov

This iterative process of computational prediction and experimental validation accelerates the identification of potent and selective inhibitors, as demonstrated in the successful development of novel triazole-based STS inhibitors. nih.govnih.gov

In Silico TechniqueApplication in Triazole SARKey Findings / Predictions
Molecular DockingPredicting the binding mode and affinity of triazole derivatives to target enzymes like STS or those involved in oxidative stress. nih.govpensoft.netIdentifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and active site residues. Ranks compounds based on predicted binding energy. pensoft.net
Structure-Activity Relationship (SAR) AnalysisCorrelating structural modifications of the triazole scaffold with changes in biological activity. acs.orgRevealed that appending meta-substituents, particularly fluorine atoms, on the outer phenyl ring of sulfamoylated derivatives enhances STS inhibitory potency. nih.gov
ADME PredictionAssessing the drug-likeness of newly designed triazole compounds. pensoft.netFilters virtual screening hits to select candidates with favorable pharmacokinetic profiles for further development.
Molecular Dynamics (MD) SimulationsEvaluating the stability of the ligand-receptor complex over time. pensoft.netConfirms the stability of binding modes predicted by docking and provides insights into the dynamic nature of the interaction.

Coordination Chemistry of 4 1h 1,2,3 Triazol 1 Yl Phenol As a Functional Ligand

Design and Synthesis of Metal Complexes Incorporating Triazolylphenol Ligands

The synthesis of metal complexes using 4-(1H-1,2,3-triazol-1-yl)phenol would typically involve the reaction of the ligand with a metal salt, such as a halide or perchlorate (B79767), in a suitable solvent. The presence of both a phenolic hydroxyl group and the nitrogen-rich triazole ring offers multiple potential binding sites, making it a versatile candidate for creating diverse molecular architectures.

The this compound ligand possesses several potential donor atoms: the N2 and N3 atoms of the triazole ring and the oxygen atom of the phenol (B47542) group. The specific binding mode is determined by factors such as the metal ion's identity, its oxidation state, the solvent system, and the presence of co-ligands.

Rhenium(I) Complexes : Studies on related pyridyl-1,2,3-triazole ligands complexed with Rhenium(I) show that the ligand typically coordinates in a bidentate fashion. For instance, in fac-[Re(CO)₃Cl] complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, the metal center is bound by the pyridine (B92270) nitrogen and the N3 atom of the triazole ring. acs.org These complexes adopt a facial geometry, which is common for Re(I) tricarbonyl compounds. nih.gov The triazole ring itself can act as an electronic insulator, meaning the electronic properties of the complex are not significantly affected by substituents on the triazole ring unless the substituent is a strong electron-withdrawing group like a nitro moiety. acs.org

Copper(II) and Zinc(II) Complexes : For metals like Cu(II) and Zn(II), coordination could occur in several ways. The ligand might act as a monodentate donor through one of the triazole nitrogens (likely N3), especially in the presence of other competing ligands. Alternatively, if the phenolic proton is removed (forming the phenolate), the ligand could act as a bridging ligand, with the triazole nitrogen coordinating to one metal center and the phenolate (B1203915) oxygen to another, facilitating the formation of polynuclear complexes or coordination polymers.

Iridium(III) and Rhodium(III) Complexes : In complexes with Ir(III) and Rh(III), ligands containing a pyridyl group attached to a 1,2,3-triazole ring have shown coordination through the pyridine nitrogen and the N2 atom of the triazole. acs.org This binding can be followed by C-H activation at the triazole ring, demonstrating the versatility of the triazole scaffold in organometallic chemistry. acs.org

While specific studies on substituted this compound are not available, research on analogous systems demonstrates that substituents play a crucial role.

Electronic Effects : Attaching electron-donating or electron-withdrawing groups to the phenyl ring of the ligand can modulate the electron density on the donor atoms. For example, an electron-withdrawing group would decrease the basicity of the triazole nitrogens, potentially weakening the metal-ligand bond. Conversely, an electron-donating group would enhance it. In Rhenium(I) complexes of related pyridyl-triazoles, a nitro substituent on the triazole's phenyl ring was shown to alter the nature of the metal-to-ligand charge transfer (MLCT) transition significantly. acs.org

Steric Effects : Bulky substituents placed near the coordination sites can influence the geometry of the resulting complex, potentially preventing the formation of certain structures or favoring the creation of specific isomers.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its directional triazole group and its phenolic -OH group, makes it a promising candidate for the construction of higher-dimensional structures like coordination polymers and MOFs.

Coordination polymers are similar to MOFs but can include 1D, 2D, or 3D structures that may not be permanently porous. One-dimensional coordination polymers often consist of metal ions linked by bridging ligands into chains. spruijtlab.com The flexibility in some coordination frameworks allows them to respond to external stimuli, such as the introduction of guest molecules, by changing their structure. This can manifest as swelling, shrinking, or a change in channel dimensions. For a framework built with this compound, the phenol group could participate in hydrogen bonding with guest molecules, potentially leading to guest-responsive behavior. For example, a copper(I) coordination polymer was shown to undergo a solid-state phase transformation upon heating, which was reversible, suggesting its potential as a sensor. nih.gov

Spectroscopic and Magnetic Characterization of Metal-Ligand Complexes

The characterization of metal complexes relies heavily on spectroscopic and magnetic techniques.

Spectroscopic Characterization :

IR Spectroscopy : The coordination of the triazole ring to a metal is evidenced by shifts in the C=N and N-N stretching vibrations. For fac-Re(CO)₃ complexes, the C-O stretching frequencies are particularly informative, typically appearing as sharp peaks between 1800 and 2200 cm⁻¹. nih.gov

NMR Spectroscopy : Upon coordination, the chemical shifts of the triazole and phenyl protons will change. A significant downfield shift of the triazole C-H proton is often observed upon coordination of a nitrogen atom in the ring, similar to what is seen in the formation of triazolium salts. acs.org

UV-Vis Spectroscopy : These complexes often exhibit intense absorption bands in the UV region corresponding to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands. acs.org The energy of these bands provides insight into the electronic structure of the complex.

Magnetic Characterization : The magnetic properties of complexes containing paramagnetic metal ions like Cu(II) are of great interest. The nature and strength of the magnetic interaction (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes or coordination polymers depend on the distance between the metal ions and the nature of the bridging ligands. Triazole ligands are known to mediate magnetic exchange, and the resulting magnetic behavior provides valuable information about the structure of the complex.

Below is a table summarizing the characterization data for a related fac-Re(CO)₃Cl complex with a pyridyl-triazole ligand, illustrating the type of data obtained in such studies.

PropertyObservation for fac-[(py(CH₂)tri-Ph)Re(CO)₃Cl] acs.org
Synthesis Yield Good to excellent (72–95%)
Geometry facial (from X-ray crystallography)
IR (ν_CO, cm⁻¹) ~2025, 1925, 1900 (characteristic of fac-Re(CO)₃)
UV-Vis (λ_max, nm) Intense absorptions in the UV region (MLCT and π-π*)
Emission Weakly emissive at room temperature (Quantum Yield < 0.001%)
Electrochemistry Quasi-reversible Re-based oxidation

Supramolecular Chemistry and Crystal Engineering of 4 1h 1,2,3 Triazol 1 Yl Phenol Derivatives

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the cornerstone of self-assembly in the derivatives of 4-(1H-1,2,3-triazol-1-yl)phenol. These weak forces, though individually modest, collectively dictate the three-dimensional arrangement of molecules in the solid state. The strategic placement of functional groups on the phenol (B47542) and triazole rings allows for precise control over the directionality and strength of these interactions, enabling the construction of sophisticated supramolecular structures.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical non-covalent interactions in the crystal engineering of this compound derivatives. The presence of both hydrogen bond donors (the phenolic hydroxyl group) and acceptors (the nitrogen atoms of the triazole ring) within the same molecule provides a versatile platform for the formation of robust and directional hydrogen-bonding networks.

Key hydrogen bonds observed in the crystal structures of these derivatives include:

O-H···N: This is a predominant and strong interaction where the hydroxyl group of the phenol acts as a donor to one of the nitrogen atoms of the triazole ring of an adjacent molecule. This interaction is fundamental in forming one-dimensional chains and more complex networks. nih.govresearchgate.netnih.gov In some structures, two independent molecules in the asymmetric unit can form separate one-dimensional chains through these O-H···N bonds. researchgate.net

N-H···O: In certain derivatives, particularly those involving protonated triazole rings or the presence of other functional groups, N-H···O interactions can play a role in the supramolecular assembly. rsc.org

The interplay of these hydrogen bonds leads to the formation of well-defined motifs, such as zigzag chains and layered structures. nih.govresearchgate.net The specific nature of the hydrogen bonding can be influenced by the presence of other substituents on the aromatic rings. rsc.org

Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are another crucial factor in the self-assembly of this compound derivatives. These interactions occur between the electron-rich π-systems of the phenol and triazole rings of neighboring molecules.

Rational Design of Supramolecular Architectures

The predictable nature of non-covalent interactions in this compound derivatives allows for the rational design of a wide array of supramolecular architectures. By modifying the molecular structure, chemists can control the self-assembly process to create materials with desired topologies and properties.

Formation of Polymeric Supramolecular Chains and Three-Dimensional Networks

The combination of strong, directional hydrogen bonds and weaker π-π stacking interactions is a powerful strategy for constructing extended supramolecular structures. The initial formation of one-dimensional polymeric chains via O-H···N hydrogen bonds is a common motif. nih.govresearchgate.netnih.gov These chains can then be further organized into two-dimensional layers through weaker C-H···N interactions. nih.govresearchgate.net Finally, π-π stacking between the layers consolidates the structure into a robust three-dimensional network. nih.govresearchgate.netnih.gov

The concept of supramolecular polymerization, where monomers are linked by non-covalent bonds, is central to this process. The resulting supramolecular polymers can exhibit interesting properties, such as responsiveness to external stimuli. rsc.org The 1,2,3-triazole unit is a valuable component in the construction of sequence-defined polymers due to its reliable formation via click chemistry. rsc.org

Metallo-Supramolecular Assemblies and Grids

The nitrogen atoms of the 1,2,3-triazole ring are excellent ligands for metal ions, opening up the possibility of creating metallo-supramolecular assemblies. mdpi.com By coordinating metal ions with this compound derivatives, it is possible to construct highly ordered, multidimensional structures such as grids and cages.

The triazole unit can coordinate to metals in various modes, and this versatility has been exploited in the development of catalysts and functional materials. rsc.org For instance, 1,2,4-triazole (B32235) derivatives have been used to create inorganic-organic hybrid materials with semiconducting properties. researchgate.net The combination of the phenol's potential for hydrogen bonding and the triazole's coordinating ability makes these compounds attractive building blocks for complex metallo-supramolecular architectures.

Crystal Packing and Polymorphism Studies

The way molecules arrange themselves in a crystal, known as crystal packing, is a direct consequence of the non-covalent interactions discussed above. Understanding and controlling crystal packing is essential for tuning the physical properties of a material.

In the case of this compound derivatives, single-crystal X-ray diffraction is a powerful tool for elucidating the precise arrangement of molecules in the solid state. nih.govresearchgate.net These studies reveal the intricate details of the hydrogen-bonding networks and π-π stacking interactions that define the supramolecular architecture. For example, in one derivative, the crystal structure analysis showed the formation of zigzag chains linked into layers, which were then stacked to form a three-dimensional framework. nih.govresearchgate.net

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration in crystal engineering. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. While specific studies on the polymorphism of this compound itself are not extensively documented in the provided context, the principles of polymorphism are highly relevant to this class of compounds. The subtle balance of non-covalent interactions means that small changes in crystallization conditions could potentially lead to different crystal packing arrangements and, therefore, different polymorphs.

Interactive Data Table: Crystallographic Data for a 4-(1H-1,2,4-triazol-1-yl)phenol Derivative

ParameterValueReference
CompoundC₉H₉N₃OS nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n nih.govresearchgate.net
a (Å)5.3975 (10) nih.gov
b (Å)10.0099 (19) nih.gov
c (Å)18.311 (3) nih.gov
β (°)91.010 (3) nih.gov
V (ų)989.2 (3) nih.gov
Z4 nih.gov
Hydrogen BondsO-H···N, C-H···N nih.govresearchgate.netnih.gov
π-π Stacking (Å)3.556 (1) nih.govresearchgate.netnih.gov

Structure-Directing Effects in Crystalline Solids

The assembly of molecules in the solid state is a complex interplay of various non-covalent interactions, which collectively dictate the final three-dimensional architecture of the crystal. In the case of this compound and its derivatives, the specific arrangement of molecules in the crystalline lattice is governed by a hierarchy of intermolecular forces. These structure-directing effects are fundamental to crystal engineering, influencing physical properties such as melting point, solubility, and stability. While detailed crystallographic data for this compound is not extensively available in the cited literature, a comprehensive analysis of the closely related isomer, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, provides significant insight into the key supramolecular interactions at play.

The primary forces responsible for the supramolecular assembly in these systems are hydrogen bonding and π-π stacking. The phenol group provides a strong hydrogen bond donor (-OH), while the nitrogen atoms of the triazole ring act as effective hydrogen bond acceptors. The aromatic nature of both the phenyl and triazole rings facilitates stabilizing π-π stacking interactions.

In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked in a head-to-tail fashion by O—H···N hydrogen bonds. nih.govresearchgate.net These interactions involve the phenolic hydroxyl group and an unsubstituted nitrogen atom of the triazole ring, resulting in the formation of a zigzag chain along the mostwiedzy.pl crystallographic axis. nih.govresearchgate.net This primary one-dimensional motif is a robust supramolecular synthon that is often observed in the crystal structures of related phenolic azoles.

These one-dimensional chains are further organized into two-dimensional layers through weaker C—H···N hydrogen-bond interactions. nih.govresearchgate.net The final three-dimensional supramolecular framework is constructed as these layers are linked by π-π stacking forces between the parallel triazole rings of neighboring molecules. nih.govresearchgate.netnih.gov This layered ABAB arrangement demonstrates how a combination of strong and weak directional interactions builds a complex and stable crystal lattice. nih.gov

The relative orientation of the aromatic rings is a critical parameter in the crystal packing. In 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the plane of the benzene (B151609) ring and the triazole ring is 33.40(5)°. nih.govresearchgate.netnih.gov This non-coplanar arrangement is a consequence of the steric and electronic demands of the molecule and influences how the molecules can approach each other to maximize favorable intermolecular contacts.

The introduction of different substituents onto the basic scaffold of this compound can significantly alter the crystal packing. For instance, studies on various phenolic acid triazole derivatives show that changes in substitution can lead to different crystal systems and space groups, such as monoclinic (P2₁/n, P2₁) and orthorhombic (Pca2₁), indicating a high degree of tunability in the solid-state architecture.

Research Findings:

Detailed analysis of the crystal structure of the related compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol has yielded specific data on its crystallographic parameters and the key intermolecular interactions that direct its solid-state assembly.

Table 1: Crystal Data and Structure Refinement for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol

Parameter Value
Empirical Formula C₉H₉N₃OS
Formula Weight 207.25
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.3975 (10)
b (Å) 10.0099 (19)
c (Å) 18.311 (3)
β (°) 91.010 (3)
Volume (ų) 989.2 (3)
Z 4
Temperature (K) 296

Data sourced from reference nih.gov.

The supramolecular structure is primarily defined by key hydrogen bonding and π-π stacking interactions, the parameters of which are summarized below.

Table 2: Key Intermolecular Interaction Parameters for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol

Interaction Type Description Distance/Angle
O—H···N Hydrogen Bond Links phenolic -OH and triazole N atom to form 1D chains. -
C—H···N Hydrogen Bond Extends 1D chains into 2D layers. -
π-π Stacking Between parallel triazole rings, linking layers into a 3D framework. Centroid-to-centroid distance: 3.556 (1) Å
Dihedral Angle Between the benzene ring and triazole plane. 33.40 (5)°

Data sourced from references nih.govresearchgate.netnih.gov.

These findings underscore the critical role of specific, directional non-covalent interactions in the crystal engineering of phenol-triazole derivatives. The predictable formation of robust hydrogen-bonded chains, which are then organized by weaker interactions and π-π stacking, provides a clear strategy for the rational design of solid-state materials with desired architectures based on this molecular scaffold.

Advanced Research Applications of 4 1h 1,2,3 Triazol 1 Yl Phenol Compounds

Chemosensing and Molecular Recognition Systems

The structure of 4-(1H-1,2,3-triazol-1-yl)phenol is exceptionally well-suited for molecular sensing. The phenolic proton can act as a recognition site, while the triazole ring serves as a signaling unit and can also participate in binding interactions. This dual functionality enables the design of chemosensors that can detect a wide array of analytes, from ions to neutral organic molecules, often with high selectivity and sensitivity.

Selective Anion Recognition Mechanisms (e.g., Fluoride (B91410), Acetate (B1210297), Dihydrogen Phosphate (B84403), Chloride)

Derivatives of this compound have been engineered as highly effective fluorescent chemosensors for anions. The primary mechanism of detection often involves hydrogen bonding between the phenolic -OH group and the target anion. This interaction can modulate the photophysical properties of the molecule, leading to a measurable change in fluorescence.

A notable example is a simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) moiety, which demonstrates high selectivity for the fluoride (F⁻) anion. nih.govresearchgate.net This sensor operates via a "turn-on" fluorescence mechanism. nih.govresearchgate.net In its native state, the molecule is non-fluorescent, but upon binding with fluoride, a significant enhancement in fluorescence intensity is observed. nih.gov The selectivity for fluoride is pronounced, with minimal to no response observed for other common anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), dihydrogen phosphate (H₂PO₄⁻), perchlorate (B79767) (ClO₄⁻), and acetate (OAc⁻). nih.govresearchgate.net Studies including Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that the binding interaction occurs at the phenolic group, with a 1:1 stoichiometry between the sensor and the fluoride anion. nih.gov The sensing mechanism is believed to involve hydrogen-bond formation followed by deprotonation of the phenolic group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule, thereby activating the fluorescence. researchgate.net

Table 1: Anions Detected by this compound-Based Sensors
AnalyteSensing MechanismKey FeaturesReference
Fluoride (F⁻)"Turn-on" FluorescenceHigh selectivity; 1:1 binding stoichiometry via phenolic -OH group. nih.govresearchgate.net
Acetate (OAc⁻)Tested for interferenceSensor showed minimal response, highlighting fluoride selectivity. nih.govresearchgate.net
Dihydrogen Phosphate (H₂PO₄⁻)Tested for interferenceSensor showed minimal response, highlighting fluoride selectivity. nih.govresearchgate.net
Chloride (Cl⁻)Tested for interferenceSensor showed minimal response, highlighting fluoride selectivity. nih.govresearchgate.net

Selective Cation Recognition Mechanisms (e.g., Fe³⁺, Al³⁺, Cr³⁺, Cu²⁺, Hg²⁺)

The nitrogen atoms within the 1,2,3-triazole ring are effective coordination sites for metal cations. This property has been exploited to create chemosensors for various metal ions, including those with significant environmental and biological relevance.

Derivatives incorporating the triazole framework have demonstrated notable selectivity for specific cations. For instance, chalcone-based 1,2,3-triazole derivatives have been reported as effective sensors for lead (Pb²⁺) and copper (Cu²⁺) ions. mdpi.com Similarly, a 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole was specifically designed for the fluorescent detection of Cu²⁺. sigmaaldrich.com The sensing mechanism for Cu²⁺ often involves a fluorescence quenching or "turn-off" response, where the paramagnetic nature of the Cu²⁺ ion disrupts the fluorescence emission of the sensor molecule upon coordination. sigmaaldrich.com

The versatility of the triazole scaffold is further highlighted by its use in detecting other cations. A bola-type molecule featuring two (1-phenyl-1H-1,2,3-triazol-4-yl) units linked by a PEG chain exhibited a "turn-off" fluorescence response towards the highly toxic mercury (Hg²⁺) cation. frontiersin.org Functionalized triazole derivatives have also been developed for the detection of trivalent cations like iron (Fe³⁺), aluminum (Al³⁺), and chromium (Cr³⁺). researchgate.net The interaction mechanism often involves the lone pair electrons on the nitrogen atoms of the triazole ring coordinating with the metal ion, which perturbs the electronic structure of the fluorophore and leads to a change in its emission. researchgate.net

Table 2: Cations Detected by Triazole-Based Sensors
AnalyteSensor TypeSensing MechanismReference
Cu²⁺Chalcone-based 1,2,3-triazoleSelective Recognition (UV-Vis) mdpi.com
Hg²⁺PEG-linked bis-triazole"Turn-off" Fluorescence frontiersin.org
Fe³⁺Triazole-phenylene-vinylene derivativesSelective Recognition (NMR) researchgate.net
Al³⁺Triazole derivative-gold nanoparticlesInduced Aggregation researchgate.net
Cr³⁺Triazole derivative-gold nanoparticlesSelective Recognition researchgate.net

Sensing of Organic Analytes (e.g., Nitroaromatic Explosives, Amino Acids)

The detection of nitroaromatic compounds (NACs), which are common components of explosives, is a critical area of research. The electron-deficient nature of NACs makes them effective quenchers of fluorescence from electron-rich molecules. Derivatives of this compound are well-suited for this application.

For example, bola-type molecules with a (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) core have shown a dramatic fluorescence quenching response in the presence of nitro-analytes such as 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). frontiersin.org The mechanism is typically a photoinduced electron transfer (PET) from the electron-rich sensor molecule (the fluorophore) to the electron-deficient nitroaromatic analyte (the quencher). nih.gov The efficiency of this quenching can be remarkably high, allowing for the detection of NACs at very low concentrations, sometimes down to the parts-per-billion (ppb) level. nih.gov Research has also focused on achieving high selectivity, particularly for 2,4,6-trinitrophenol (TNP, or picric acid), by designing specific interactions between the sensor and the analyte. nih.govnih.gov

While the direct sensing of amino acids by the parent this compound is not as widely documented, significant research has gone into synthesizing 1,2,4-triazole (B32235) derivatives that incorporate amino acid fragments. nih.gov These studies focus on creating new bioactive molecules by linking the triazole core to various amino acids. This line of research, while not strictly chemosensing, demonstrates the chemical compatibility and synthetic accessibility of combining triazole and amino acid structures, paving the way for future development of amino acid-specific sensors. nih.gov

Table 3: Organic Analytes Detected by Triazole-Based Sensors
AnalyteSensor TypeSensing MechanismReference
2,4,6-Trinitrotoluene (TNT)PEG-linked bis-triazoleFluorescence Quenching frontiersin.org
2,4-Dinitrotoluene (DNT)PEG-linked bis-triazoleFluorescence Quenching frontiersin.org
2,4,6-Trinitrophenol (TNP)Zn-MOF with triazole functionalityFluorescence Quenching nih.gov
Amino Acids1,2,4-triazole derivativesIncorporated into structure (synthesis) nih.gov

Polymer-Incorporated Chemosensors for Enhanced Performance

Incorporating chemosensors into polymer matrices or creating polymeric sensors offers several advantages, including improved processability, stability, and potentially enhanced sensitivity. This approach has been successfully applied to sensors based on the triazole-phenol framework.

A polyimide containing tert-butyldiphenylsilyl-protected phenol groups has been developed as a colorimetric and ratiometric chemosensor for fluoride ions. Upon exposure to fluoride, a desilylation reaction occurs, freeing the phenolate (B1203915) anion and causing a distinct color change from colorless to yellow or green. This polymer-based system allows for the fabrication of films that can be used for practical applications.

In another strategy, a composite material of polyaniline and silver (PANI-Ag) was used as a fluorescent sensor for detecting nitroaromatic compounds. nih.gov The polymer acts as the fluorophore, and its emission is quenched by the analyte. The large surface area and stability of the polymer composite contribute to its effectiveness as a sensing material. nih.gov Furthermore, linking sensor units with polymer chains, such as polyethylene (B3416737) glycol (PEG), can create flexible and soluble sensors with tailored properties. frontiersin.org

Luminescent Materials Development

The inherent fluorescence of many this compound derivatives makes them attractive candidates for the development of new luminescent materials. Their emission properties can be fine-tuned by altering the substituents on the phenyl and triazole rings, leading to applications in areas like organic light-emitting diodes (OLEDs).

Photophysical Characterization and Emission Properties

The development of luminescent materials requires a thorough understanding of their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. frontiersin.org A series of 4-alkyl-4H-1,2,4-triazoles conjugated to various aromatic systems have been shown to be highly luminescent with large quantum yields. nih.gov

The photophysical properties are highly dependent on the molecular structure. For instance, a PEG-linked bis-triazole derivative was characterized to have an absorption maximum (λ_abs) around 300 nm and an emission maximum (λ_em) in the range of 325-425 nm in THF solution. frontiersin.org The specific properties, such as quantum yield (Φ_F), are critical metrics for evaluating the efficiency of light emission. frontiersin.org Detailed characterization often involves spectroscopic techniques like ¹H and ¹³C NMR to confirm the chemical structure, which is essential for correlating structure with photophysical behavior. The "turn-on" fluorescence observed in anion sensors is a key emission property, representing a transition from a non-emissive to a highly emissive state upon analyte binding. nih.govresearchgate.net

Table 4: Example Photophysical Properties of a Triazole-Based Fluorophore
Compoundλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)SolventReference
(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl α,ω-bisfunctionalized PEG~300325-425Data not specifiedTHF frontiersin.org
1,4-diaryl-1,2,3-triazole-phenol derivativeNot specifiedNot specified"Turn-on" fluorescence upon F⁻ bindingAcetonitrile nih.govresearchgate.net

Compound Names Mentioned in this Article

Abbreviation/Common NameFull Chemical Name
F⁻Fluoride
OAc⁻Acetate
H₂PO₄⁻Dihydrogen Phosphate
Cl⁻Chloride
Br⁻Bromide
I⁻Iodide
ClO₄⁻Perchlorate
Fe³⁺Iron(III) ion
Al³⁺Aluminum ion
Cr³⁺Chromium(III) ion
Cu²⁺Copper(II) ion
Hg²⁺Mercury(II) ion
Pb²⁺Lead(II) ion
DNT2,4-Dinitrotoluene
TNT2,4,6-Trinitrotoluene
TNP2,4,6-Trinitrophenol (Picric Acid)
PEGPolyethylene glycol
PANI-AgPolyaniline-Silver composite
NMRNuclear Magnetic Resonance
THFTetrahydrofuran

Mechanisms of Luminescence Quenching for Sensor Applications

The intrinsic fluorescence of certain molecules can be diminished or "quenched" upon interaction with other substances, a phenomenon that is harnessed in the development of fluorescent sensors. nih.gov These sensors are crucial for non-contact, precise measurements in various scientific fields. rsc.org The functionality of such sensors often relies on a mechanism known as photoinduced electron transfer (PET), where a light-excited molecule transfers an electron to an acceptor molecule when they are in close proximity. nih.gov

A typical fluorescent sensor molecule is designed with two key components: a fluorophore (the light-emitting part) and a receptor (the binding site for the target analyte). nih.gov In the absence of the target analyte, an electron transfer can occur from the receptor to the fluorophore, quenching its luminescence. nih.gov When the sensor binds to a target, such as a metal cation, this electron transfer process can be hindered or stopped, leading to a restoration or "turn-on" of the fluorescence signal. nih.gov The change in fluorescence intensity provides a measurable signal for the presence and concentration of the analyte.

While specific studies detailing the luminescence quenching mechanisms of this compound itself are not extensively covered, the general principles apply to triazole-containing fluorescent dyes. For instance, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline core, which also contains a nitrogen heterocycle, was designed for the detection of various inorganic cations. nih.gov The quenching of its fluorescence was attributed to an electron transfer from the receptor part of the molecule to the fluorophore, a process that was retarded upon complexation with cations. nih.gov Researchers have identified specific amino acids, such as Tryptophan, Tyrosine, Histidine, and Methionine, that can act as quenchers for certain fluorescent dyes through a combination of static and dynamic quenching mechanisms. nih.gov

Catalytic Applications and Mechanistic Insights

The 1,2,3-triazole ring is a versatile heterocyclic core that has become central to modern organic chemistry, finding applications in medicine and photochemistry. mdpi.com Its unique physical properties, including polarized C-H bonds, allow it to participate in both coordination with metals and supramolecular interactions, making it a valuable component in catalyst design. nih.gov

Triazole-Based Catalysts in Organic Transformations

Triazole-based catalysts are instrumental in a variety of organic transformations, most notably in the realm of "click chemistry". mdpi.comnih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this field, providing a highly efficient route to synthesize 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, facilitated by a copper catalyst. nih.gov

Beyond copper, other metals have been employed to control the regioselectivity of the reaction. Ruthenium(II)-based catalysts, for example, are used to construct 1,5-disubstituted 1,2,3-triazoles. mdpi.com Palladium complexes derived from triazole-based monophosphine ligands have also demonstrated high activity as catalysts for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. organic-chemistry.org Furthermore, organocatalytic methods, using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles through 1,3-dipolar cycloaddition reactions. nih.gov

Catalyst SystemTransformation TypeProductReference
Copper(I)Azide-Alkyne Cycloaddition (CuAAC)1,4-disubstituted 1,2,3-triazoles mdpi.comnih.gov
Ruthenium(II)Azide-Alkyne Cycloaddition (RuAAC)1,5-disubstituted 1,2,3-triazoles mdpi.com
Palladium ComplexesSuzuki-Miyaura Coupling, AminationBiaryls, Arylamines organic-chemistry.org
DBU (Organocatalyst)1,3-Dipolar Cycloaddition1,4-disubstituted 1,2,3-triazoles nih.gov
Molecular IodineMulti-component Reaction1,5-disubstituted 1,2,3-triazoles mdpi.com

Role of Coordination in Catalytic Processes

The ability of the 1,2,3-triazole ring to coordinate with transition metal ions is fundamental to its role in catalysis. nih.govgoogle.com This coordination allows for the formation of active catalytic species that can facilitate a range of chemical reactions, including the oxidation of hydrocarbons. google.com For instance, catalysts comprising 1,2,4-triazole ligands and transition metals like iron, copper, or manganese have been developed for such purposes. google.com

In the context of biological activity, the triazole ring's coordinating ability is also crucial. Nonsteroidal aromatase inhibitors have been designed with a triazole ring that coordinates reversibly to the heme iron of the aromatase enzyme, leading to its inhibition. nih.gov This demonstrates how the coordination properties of the triazole moiety can be precisely tailored to interact with specific metal centers in biological targets. The synthesis of BINOL-triazole ligands, which are employed in asymmetric metal catalysis such as the titanium-catalyzed addition of alkylzinc reagents to aldehydes, further exemplifies the importance of metal coordination in triazole-based catalysis. nih.gov

Mechanistic Investigations of Biological Activity (excluding clinical applications)

Derivatives of this compound have been the subject of significant research to understand their biological activities at a molecular level, particularly as enzyme inhibitors.

In Vitro Enzyme Inhibition Studies

In vitro studies are essential for determining the inhibitory potential of new compounds against specific enzyme targets. For derivatives of this compound, these investigations have primarily focused on their ability to inhibit enzymes involved in steroid biosynthesis.

Steroid sulfatase (STS) is a key enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS), into their active forms. nih.gov The inhibition of STS is a therapeutic strategy for hormone-dependent conditions. nih.govsemanticscholar.org

Researchers have synthesized and evaluated a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent STS inhibitors. nih.govnih.govacs.org The inhibitory profiles of these compounds have been assessed through two primary in vitro methods:

Enzymatic Assays: These assays use isolated STS enzyme, often from human placenta, and a radiolabeled substrate like [³H]E1S. nih.gov This method allows for the direct measurement of a compound's ability to inhibit the enzyme's catalytic activity. nih.gov

Cellular Assays: These assays are conducted using whole cells, such as the MCF-7 breast cancer cell line, which naturally express STS. nih.govnih.gov This approach provides insights into a compound's ability to cross the cell membrane and inhibit the enzyme within a cellular context. nih.govacs.org

Structure-activity relationship studies have revealed that the 1,4-diphenyl-substituted 1,2,3-triazole core resembles the natural steroidal substrates of STS. nih.gov The addition of a sulfamate (B1201201) group is crucial for potent, irreversible inhibition. oup.com Furthermore, substitutions on the phenyl ring significantly impact potency. For example, derivatives bearing fluorine atoms at the meta position of the terminal aromatic ring showed enhanced inhibitory properties. nih.gov

One of the most potent compounds identified, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an exceptionally low IC₅₀ value of 0.21 nM in MCF-7 cells, which was a five-fold improvement compared to the reference inhibitor, Irosustat. nih.govnih.gov

CompoundAssay TypeTargetInhibitory Potency (IC₅₀)Reference
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l)Enzymatic AssayIsolated STS36.78 nM nih.gov
Compound 5lCellular AssaySTS in MCF-7 cells0.21 nM nih.govnih.gov
Irosustat (Reference)Cellular AssaySTS in MCF-7 cells1.06 nM nih.govnih.gov
6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate (3L)Cellular AssaySTS in cell line15.97 nM semanticscholar.org
Compound 4m (di-iodo substituted)Enzymatic AssayIsolated STSHigh Activity nih.govacs.org
Compound 4m (di-iodo substituted)Cellular AssaySTS in MCF-7 cellsWeaker Activity (18.7% residual activity at 100 nM) nih.govacs.org
Carbonic Anhydrase-II (CA-II) Inhibitory Mechanisms

Certain benzenesulfonamide (B165840) derivatives incorporating a 1,2,3-triazole structure have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov While many of these compounds showed weak inhibition against hCA I and hCA IV, they displayed significant inhibitory activity against the tumor-associated isoform hCA IX. nih.gov Specifically, 4-substituted benzenesulfonamides demonstrated low nanomolar inhibition against hCA II. nih.gov The inhibitory action of these compounds is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, a common mechanism for sulfonamide-based CA inhibitors. The triazole and phenyl rings contribute to the positioning of the inhibitor within the active site, forming further interactions that enhance binding affinity and selectivity. nih.govnih.gov

In the quest for selective inhibitors, novel 1,2,4-triazole derivatives have also been synthesized and evaluated. nih.gov These compounds have shown effective and selective inhibition against tumor-associated hCA IX and XII isoforms over the more ubiquitous hCA I and II. nih.gov

In Vitro Antimicrobial and Antitubercular Activity Research

The 1,2,3-triazole moiety is a key pharmacophore in the development of new antimicrobial and antitubercular agents. researchgate.net Research has demonstrated that derivatives of 1,2,3-triazole exhibit a broad spectrum of activity.

In the realm of antitubercular research, a series of 4-((arylchalcogenyl)methyl)-1H-1,2,3-triazol-1-yl-menadione derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. mdpi.com Several selenium-containing compounds in this series showed significant activity, with some being as potent as or even more potent than the first-line anti-TB drug, isoniazid. mdpi.comnih.gov Notably, these compounds were also effective against a drug-resistant strain of M. tuberculosis. mdpi.comnih.gov The mechanism is thought to involve the unique properties of selenium and the triazole ring system, which can interfere with essential biological pathways in the mycobacterium. mdpi.com

Furthermore, 1,2,3-triazolyl fatty acid derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis. nih.gov Many of these compounds were active, with the most potent having the triazole group at the C-2 position of a fatty acid chain with eight or ten carbon atoms. nih.gov The structural similarity of these compounds to unsaturated fatty acids suggests they may act as mimics, potentially disrupting cell membrane synthesis or function. nih.gov

In terms of broader antimicrobial activity, various 1,2,4-triazole derivatives have demonstrated good inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. japsonline.comijper.org For instance, certain 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles have shown promising antibacterial and antifungal properties. ijper.org Phenolic acid triazole derivatives have also been synthesized and show good inhibitory effects on common crop pathogenic fungi. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected Triazole Derivatives This table is for illustrative purposes and combines findings from multiple sources. Specific compound structures and detailed MIC values can be found in the cited literature.

Compound ClassTarget OrganismActivityReference
4-((Arylchalcogenyl)methyl)-1H-1,2,3-triazol-1-yl-menadionesMycobacterium tuberculosis H37RvPotent, some exceeding first-line drugs mdpi.comnih.gov
1,2,3-Triazolyl fatty acid derivativesMycobacterium tuberculosis H37RvActive, with potency dependent on triazole position and chain length nih.gov
Pyrazole-4-carboxamide derivativesMycobacterium tuberculosis H37RvModerate to good activity japsonline.com

Antioxidant Activity Mechanisms

The phenolic group in this compound and its derivatives is a key contributor to their antioxidant properties. researchgate.netnih.govnih.gov Phenolic compounds are well-known for their ability to act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. nih.govresearchgate.net In these assays, the phenolic hydroxyl group can donate a hydrogen atom to the free radical, thus neutralizing it and terminating the radical chain reaction. The presence of the triazole ring can modulate the antioxidant activity by influencing the electronic properties of the phenol group. researchgate.net Synthetic 1,2,4-triazoles are also recognized for their antioxidant capabilities, helping to balance the production and neutralization of free radicals in biological systems. nih.govpensoft.net

Molecular Interactions with Biological Targets (e.g., DNA intercalation, enzyme active site binding)

The planar structure of the triazole ring, combined with the phenyl and phenol groups, allows these compounds to interact with various biological macromolecules. One significant mode of interaction is with DNA. nih.gov The triazole moiety can form hydrogen bonds and other non-covalent interactions with the DNA backbone or bases, which can lead to the stabilization of the DNA duplex. nih.gov Some derivatives, particularly those linked to other planar aromatic systems like quinoline, can intercalate between the base pairs of DNA. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Molecular docking studies have been instrumental in visualizing these interactions. For example, docking studies of 1,2,3-triazole hybrids with herring fish sperm DNA have shown that the binding affinity is influenced by the length of the linker between the triazole and other aromatic moieties. nih.gov

Beyond DNA, these compounds are designed to bind to the active sites of specific enzymes. As discussed in the context of carbonic anhydrase inhibitors, the triazole scaffold serves to orient the pharmacophoric groups for optimal interaction with amino acid residues in the enzyme's active site. nih.govnih.gov Similarly, in the case of macrophage migration inhibitory factor (MIF), triazole-phenols have been shown to bind reversibly and competitively to the enzyme's active site. ubaya.ac.idresearchgate.net Molecular modeling has helped to rationalize the structure-activity relationships, indicating how different substituents on the triazole-phenol core can enhance binding affinity. researchgate.net

Reactive Oxygen Species (ROS) Generation Pathways

While phenolic compounds are often associated with antioxidant activity, some derivatives of this compound can also be involved in the generation of reactive oxygen species (ROS). rsc.orgrsc.orgnih.gov This pro-oxidant activity can be harnessed for therapeutic purposes, particularly in cancer therapy. The generation of ROS can induce oxidative stress within cancer cells, leading to apoptosis (programmed cell death).

The specific pathways for ROS generation can vary depending on the compound's structure and the cellular environment. Some compounds may interact with cellular enzymes or metal ions to catalyze the production of ROS such as superoxide (B77818) radicals and hydrogen peroxide. The investigation of photophysical and electrochemical properties of these molecules is crucial for understanding their potential to generate ROS, which is a key area of interest for their application in biological assays. rsc.orgrsc.org

Environmental Studies: Degradation Pathways and Remediation

The widespread use of triazole-based compounds, particularly as fungicides in agriculture, necessitates an understanding of their environmental fate and potential for remediation. nih.govjmb.or.kr When triazole-derivative fungicides are applied to soil, biological and chemical processes can lead to the release of the triazole ring from the parent compound. epa.gov

Studies have shown that various soil bacteria, such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp., are capable of degrading triazole fungicides. nih.govjmb.or.kr The degradation rates vary depending on the specific triazole compound and the bacterial strain. For example, some bacteria have been shown to completely decompose certain triazoles within 12 days. nih.gov The metabolic pathways often involve enzymes like cytochrome P450 monooxygenase. nih.govjmb.or.kr

In plants, the 1,2,4-triazole ring can be metabolized into triazole alanine (B10760859) and triazole acetic acid, which are considered the primary terminal forms. epa.gov These metabolites, along with the parent 1,2,4-triazole, can be found in the environment, with their relative proportions depending on various environmental conditions. epa.gov Understanding these degradation pathways is crucial for assessing the environmental impact of triazole compounds and for developing effective remediation strategies for contaminated soil and water. researchgate.netere.ac.cn

Future Directions and Emerging Research Avenues for 4 1h 1,2,3 Triazol 1 Yl Phenol Research

Rational Design of Advanced Functional Materials with Tunable Properties

The inherent structural features of 4-(1H-1,2,3-triazol-1-yl)phenol, namely the aromatic phenol (B47542) ring and the nitrogen-rich triazole moiety, make it an exemplary candidate for the rational design of advanced functional materials. The triazole ring, in particular, offers opportunities for creating materials with high density, positive heats of formation, and thermal stability. rsc.org Future research will likely focus on leveraging these properties to develop novel materials with precisely tailored characteristics.

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.net This allows for the systematic modification of the this compound backbone by introducing a wide array of functional groups. For instance, the synthesis of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates highlights the potential for creating complex hybrid molecules with potential applications in medicinal chemistry. nih.gov

The development of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent steroid sulfatase (STS) inhibitors for breast cancer treatment showcases the power of rational design in drug discovery. nih.gov By strategically modifying the outer phenyl ring, researchers were able to significantly improve the inhibitory potency of these compounds. nih.gov This approach of structure-activity relationship (SAR) studies will continue to be a cornerstone in designing new therapeutic agents based on the this compound scaffold. nih.gov

Integration with Nanotechnology for Enhanced Sensing and Catalytic Applications

The convergence of this compound chemistry with nanotechnology opens up exciting possibilities for creating highly sensitive sensors and efficient catalytic systems. The triazole moiety can act as a robust anchoring group for immobilization onto nanoparticle surfaces, leading to hybrid materials with enhanced properties.

Molecularly imprinted polymers (MIPs) represent a promising area where this integration can be highly effective. MIPs are synthetic polymers with recognition sites tailored for a specific molecule. By using a triazole derivative as a template, it is possible to create MIPs with high selectivity for related compounds, such as triazole fungicides. researchgate.net This technology can be applied to develop sensitive and selective analytical methods for detecting these compounds in environmental and food samples. researchgate.net

Furthermore, the catalytic activity of nanoparticles can be enhanced by surface modification with this compound derivatives. The triazole ring can coordinate with metal ions, creating active catalytic sites for various organic transformations. This approach could lead to the development of novel, reusable catalysts with improved efficiency and selectivity.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of triazoles, including this compound, is well-suited to the adoption of green chemistry principles. nih.govnih.gov

Traditional methods for triazole synthesis often involve harsh reaction conditions and toxic reagents. However, recent research has focused on developing more environmentally benign approaches. nih.govnih.gov For instance, the use of ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of 1,2,3-triazoles. nih.gov Other green techniques, such as microwave irradiation and the use of eco-friendly solvents like water, are also being explored. mdpi.com

The application of "click chemistry" itself is a significant step towards greener synthesis, as it typically proceeds under mild conditions with high atom economy. nih.gov Future research will likely focus on further optimizing these green synthetic routes, including the development of recyclable catalysts and solvent-free reaction conditions.

Green Chemistry ApproachBenefit in Triazole Synthesis
Ultrasound-Assisted Synthesis Accelerated reaction rates and improved yields. nih.gov
Microwave Irradiation Faster and more energy-efficient reactions. mdpi.com
Use of Green Solvents (e.g., water) Reduced use of hazardous and volatile organic solvents. mdpi.com
Click Chemistry High atom economy and mild reaction conditions. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring and Mechanistic Probing

A deeper understanding of the behavior and function of this compound and its derivatives requires the use of advanced analytical techniques. Spectroscopic and imaging methods are crucial for characterizing these compounds and elucidating their mechanisms of action in various applications.

Advanced vibrational spectroscopy techniques, such as Fourier transform infrared (FT-IR) and attenuated total reflection (ATR)-FT-IR spectroscopic imaging, are powerful tools for studying molecular interactions. spectroscopyonline.commdpi.com These techniques can provide real-time information on chemical changes and the distribution of components in a sample, which is invaluable for studying processes like drug release from a polymer matrix or catalytic reactions. spectroscopyonline.commdpi.com

Other techniques like Raman imaging, magnetic resonance imaging (MRI), and UV imaging can offer complementary information. mdpi.com For instance, Raman spectroscopy can provide detailed chemical structure information, while MRI can be used to visualize the distribution of compounds in a three-dimensional space. mdpi.com The combination of these techniques allows for a more comprehensive understanding of the system under investigation. mdpi.com Furthermore, techniques like X-ray diffraction and transmission electron microscopy are vital for characterizing the structure of materials at the atomic and nanoscale. ku.ac.ke

Machine Learning and Artificial Intelligence in Predictive Material Design and Biological Activity Forecasting

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science and drug discovery. rsc.orgnih.govbath.ac.ukmit.edu These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the design of new materials and the prediction of biological activity. rsc.orgnih.gov

In the context of this compound, AI and ML algorithms can be trained on existing data to predict the properties of novel derivatives. taylorfrancis.com For example, by inputting the chemical structure of a new compound, a trained model could predict its potential as an anticancer agent or its suitability for a specific material application. researchgate.net This predictive capability can significantly reduce the time and cost associated with experimental screening.

AI/ML ApplicationPotential Impact on this compound Research
Predictive Modeling Forecast the properties and biological activities of new derivatives, reducing experimental screening. rsc.orgtaylorfrancis.com
Generative Design Propose novel molecular structures with optimized functionalities. mit.eduyoutube.com
Data Analysis Identify complex structure-activity relationships from large datasets. spectroscopyonline.com
Accelerated Discovery Significantly shorten the timeline for developing new materials and therapeutic agents. bath.ac.uk

Q & A

Q. What are the standard synthetic protocols for 4-(1H-1,2,3-triazol-1-yl)phenol in academic research?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes and azides react under mild conditions (e.g., sodium ascorbate and copper sulfate in aqueous/organic solvent mixtures) to form the triazole ring. Purification often employs automated flash chromatography (e.g., PE/EtOAc gradients) to isolate the product, as demonstrated in analogous triazole syntheses with yields up to 34% . Key steps include optimizing reaction time, temperature, and catalyst loading to enhance regioselectivity and yield .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • FT-IR : To identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
  • NMR (¹H/¹³C) : To resolve triazole ring protons (δ 7.5–8.5 ppm) and aryl/alkyl substituents.
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • Elemental analysis : To verify purity and stoichiometry. Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .

Q. How is this compound utilized as a scaffold in medicinal chemistry?

The triazole-phenol moiety serves as a pharmacophore in enzyme inhibition studies. For instance, analogous triazole derivatives exhibit activity as xanthine oxidase inhibitors (IC₅₀ ~6–8 μM) and ergosterol biosynthesis disruptors. Researchers functionalize the phenol group via etherification or esterification to enhance solubility or target binding, while the triazole ring participates in π-π stacking or hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?

Polarizable continuum model (PCM)-DFT studies at the CAM-B3LYP/6-311+G(d) level effectively predict solvent effects on hyperpolarizability. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced NLO responses in polar solvents due to increased dipole moments. Computational workflows include geometry optimization in solvent media, followed by static and dynamic hyperpolarizability calculations to guide material design .

Q. What strategies improve the low yields observed in triazole-forming reactions for this compound?

Yield optimization involves:

  • Catalyst screening : Copper(I) species (e.g., CuI, CuBr) with ligands like TBTA enhance regioselectivity.
  • Solvent optimization : Aqueous t-BuOH/water mixtures improve reaction efficiency.
  • Azide/alkyne stoichiometry : A 1:1.2 molar ratio minimizes side products.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes. Post-reaction purification via recrystallization (e.g., using ethanol/water) can further isolate high-purity products .

Q. How should researchers address contradictions in reported biological activities of triazole-phenol derivatives?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modifying substituents on the triazole or phenol ring to isolate critical functional groups.
  • X-ray crystallography : Resolving ligand-target binding modes (e.g., using SHELXL for refinement) to validate mechanistic hypotheses .
  • Enzyme kinetics : Comparing inhibitory constants (Kᵢ) under standardized assay conditions to minimize variability .

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